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Introduction
SSR240612 is a potent and selective non-peptide antagonist of the bradykinin B1 receptor. The

bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels

in tissues but is significantly upregulated in response to inflammation and tissue injury. Its

activation is implicated in various pathological processes, including chronic pain and

inflammation. SSR240612, by blocking the B1 receptor, presents a promising therapeutic

strategy for managing these conditions. These application notes provide a summary of the

available pharmacodynamic data and detailed protocols for key in vitro and in vivo assays to

facilitate further research and development of this compound.

Data Presentation
Pharmacokinetic Data
Quantitative pharmacokinetic data for SSR240612, including parameters such as Cmax, Tmax,

AUC, half-life, and oral bioavailability, are not publicly available in the reviewed literature. While

the compound is consistently described as "orally active" in preclinical models, specific values

for these key parameters have not been published.
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The following tables summarize the in vitro and in vivo pharmacodynamic properties of

SSR240612.

Table 1: In Vitro Receptor Binding Affinity and Potency of SSR240612

Target
Cell
Line/Tissue

Assay Type Parameter Value (nM)

Bradykinin B1

Receptor

Human

Fibroblast MRC5

Radioligand

Binding
Ki 0.48[1]

Bradykinin B1

Receptor

HEK cells

expressing

human B1

receptor

Radioligand

Binding
Ki 0.73[1]

Bradykinin B2

Receptor

Guinea pig ileum

membranes

Radioligand

Binding
Ki 481[1]

Bradykinin B2

Receptor

CHO cells

expressing

human B2

receptor

Radioligand

Binding
Ki 358[1]

Bradykinin B1

Receptor

Human

Fibroblast MRC5

Inositol

Phosphate 1

Formation

IC50 1.9[1]

Table 2: In Vivo Efficacy of SSR240612 in Animal Models
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Animal
Model

Species Condition
Dosing
Route

Dose Range Effect

des-Arg9-BK-

induced paw

edema

Mice Inflammation Oral 10 mg/kg
Inhibition of

edema[1]

des-Arg9-BK-

induced paw

edema

Mice Inflammation
Intraperitonea

l
0.3, 1 mg/kg

Inhibition of

edema[1]

Formalin-

induced paw

licking (late

phase)

Mice
Inflammatory

Pain
Oral 10, 30 mg/kg

Dose-

dependent

reduction in

licking

duration[1]

Capsaicin-

induced ear

edema

Mice
Neurogenic

Inflammation
Oral

0.3, 3, 30

mg/kg

Potent

reduction of

edema[1]

Splanchnic

artery

occlusion/rep

erfusion

Rat

Ischemia-

Reperfusion

Injury

Intravenous 0.3 mg/kg

Suppression

of tissue

destruction

and

neutrophil

accumulation[

1]

UV

irradiation-

induced

thermal

hyperalgesia

Rat
Inflammatory

Pain
Oral 1, 3 mg/kg

Increased

withdrawal

latencies[1]

Signaling Pathway
Mechanism of action of SSR240612.
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In Vitro Radioligand Binding Assay for Bradykinin B1
Receptor
Objective: To determine the binding affinity (Ki) of SSR240612 for the human bradykinin B1

receptor.

Materials:

Human fibroblast MRC5 cells or HEK293 cells expressing the human B1 receptor.

Cell culture medium (e.g., DMEM with 10% FBS).

Membrane preparation buffer (e.g., 25 mM TES-HCl, pH 7.4).

Binding buffer (e.g., 25 mM TES-HCl, 1 mM DTT, 0.1% BSA, pH 7.4).

Radioligand: [3H]Lys-des-Arg9-bradykinin.

SSR240612.

Glass fiber filters.

Scintillation cocktail.

Liquid scintillation counter.

Protocol:

Cell Culture and Membrane Preparation:

Culture MRC5 or HEK293-hB1 cells to confluency.

Harvest cells and homogenize in ice-cold membrane preparation buffer.

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular

debris.

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
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Resuspend the membrane pellet in binding buffer and determine the protein concentration.

Binding Assay:

In a 96-well plate, add binding buffer, a fixed concentration of [3H]Lys-des-Arg9-bradykinin

(e.g., 1 nM), and varying concentrations of SSR240612.

Add the cell membrane preparation to initiate the binding reaction.

Incubate at room temperature for a defined period (e.g., 60 minutes).

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

Data Analysis:

Place the filters in scintillation vials with scintillation cocktail.

Measure the radioactivity using a liquid scintillation counter.

Calculate the specific binding by subtracting non-specific binding (determined in the

presence of a high concentration of unlabeled ligand) from total binding.

Determine the IC50 value of SSR240612 from the competition binding curve.

Calculate the Ki value using the Cheng-Prusoff equation.
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Culture Cells Expressing B1 Receptor

Prepare Cell Membranes

Incubate Membranes with
[3H]Radioligand and SSR240612

Separate Bound and Free Ligand
(Filtration)

Measure Radioactivity
(Scintillation Counting)

Calculate IC50 and Ki

Click to download full resolution via product page

Workflow for Radioligand Binding Assay.

In Vitro Inositol Phosphate (IP) Accumulation Assay
Objective: To determine the functional antagonist activity (IC50) of SSR240612 at the Gq-

coupled bradykinin B1 receptor.

Materials:

Human fibroblast MRC5 cells.

Cell culture medium (e.g., DMEM with 10% FBS).
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Assay buffer (e.g., HBSS with 20 mM HEPES and 10 mM LiCl).

B1 receptor agonist (e.g., des-Arg9-bradykinin).

SSR240612.

IP-One HTRF assay kit (or similar).

HTRF-compatible microplate reader.

Protocol:

Cell Culture:

Seed MRC5 cells in a 96-well plate and grow to confluency.

Assay:

Wash the cells with assay buffer.

Pre-incubate the cells with varying concentrations of SSR240612 for a defined period

(e.g., 15 minutes) at 37°C.

Add a fixed concentration of the B1 receptor agonist (e.g., EC80 concentration of des-

Arg9-bradykinin).

Incubate for a further period (e.g., 30 minutes) at 37°C to allow for IP1 accumulation.

Detection:

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate)

according to the manufacturer's instructions.

Incubate at room temperature, protected from light, for the recommended time (e.g., 60

minutes).

Data Analysis:

Read the plate on an HTRF-compatible microplate reader.
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Calculate the HTRF ratio and determine the percent inhibition of the agonist response by

SSR240612.

Determine the IC50 value from the concentration-response curve.

Seed Cells in 96-well Plate

Pre-incubate with SSR240612

Stimulate with B1 Receptor Agonist

Lyse Cells and Add HTRF Reagents

Incubate and Read HTRF Signal

Calculate IC50

Click to download full resolution via product page

Workflow for IP Accumulation Assay.

In Vivo Model of Inflammatory Pain: UV Irradiation-
Induced Thermal Hyperalgesia in Rats
Objective: To evaluate the anti-hyperalgesic effect of orally administered SSR240612.

Materials:
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Male Sprague-Dawley rats.

UVB irradiation source.

Plantar test apparatus.

SSR240612.

Vehicle for oral administration (e.g., 0.5% methylcellulose).

Protocol:

Induction of Hyperalgesia:

Lightly restrain the rats and expose the plantar surface of one hind paw to a controlled

dose of UVB radiation.

Allow sufficient time for the development of thermal hyperalgesia (e.g., 24 hours).

Drug Administration:

Administer SSR240612 or vehicle orally by gavage at the desired doses (e.g., 1 and 3

mg/kg).

Assessment of Thermal Hyperalgesia:

At various time points after drug administration (e.g., 1, 2, 4, 6 hours), place the rats on

the glass surface of the plantar test apparatus.

Apply a radiant heat source to the irradiated paw and measure the paw withdrawal latency.

A cut-off time should be used to prevent tissue damage.

Data Analysis:

Compare the paw withdrawal latencies in the SSR240612-treated groups to the vehicle-

treated group.

Calculate the percent reversal of hyperalgesia.
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Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-

hoc test).

Induce Thermal Hyperalgesia
(UVB Irradiation)

Administer SSR240612 or Vehicle Orally

Measure Paw Withdrawal Latency
(Plantar Test) at Different Time Points

Compare Withdrawal Latencies
and Calculate % Reversal

Statistical Analysis

Click to download full resolution via product page

Workflow for In Vivo Inflammatory Pain Model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611013#pharmacokinetic-and-pharmacodynamic-
studies-of-ssr240612]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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